molecular formula C21H24N2O5 B15018780 2-[2-(prop-2-en-1-yl)phenoxy]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-[2-(prop-2-en-1-yl)phenoxy]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15018780
M. Wt: 384.4 g/mol
InChI Key: PQAWMRGAZLSKFD-LPYMAVHISA-N
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Description

2-[2-(prop-2-en-1-yl)phenoxy]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phenoxy group, an allyl group, and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(prop-2-en-1-yl)phenoxy]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(prop-2-en-1-yl)phenoxy]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(prop-2-en-1-yl)phenoxy]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(prop-2-en-1-yl)phenoxy]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

2-(2-prop-2-enylphenoxy)-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H24N2O5/c1-5-8-15-9-6-7-10-17(15)28-14-19(24)23-22-13-16-11-12-18(25-2)21(27-4)20(16)26-3/h5-7,9-13H,1,8,14H2,2-4H3,(H,23,24)/b22-13+

InChI Key

PQAWMRGAZLSKFD-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2CC=C)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)COC2=CC=CC=C2CC=C)OC)OC

Origin of Product

United States

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